molecular formula C16H21N5O3 B555722 Arginine 4-methyl-7-coumarylamide CAS No. 70274-89-4

Arginine 4-methyl-7-coumarylamide

Cat. No. B555722
CAS RN: 70274-89-4
M. Wt: 331.37 g/mol
InChI Key: ZSQPDAOJXSYJNP-LBPRGKRZSA-N
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Description

Arginine 4-methyl-7-coumarylamide is a protease substrate . It is specifically a substrate for cathepsin H and not for cathepsin L and B .


Molecular Structure Analysis

The molecular formula of Arginine 4-methyl-7-coumarylamide is C16H21N5O3 . The molecular weight is 331.37 g/mol .


Chemical Reactions Analysis

Arginine 4-methyl-7-coumarylamide is used in fluorimetric assays for cathepsin B and cathepsin H .


Physical And Chemical Properties Analysis

The molecular weight of Arginine 4-methyl-7-coumarylamide is 331.37 g/mol . It has a XLogP3 value of -0.3, indicating its relative hydrophilicity . It has 4 hydrogen bond donors and 5 hydrogen bond acceptors .

Scientific Research Applications

  • Enzyme Assay Development : Benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide has been identified as an excellent substrate for fluorimetric assays of cathepsin B, an enzyme implicated in protein processing and degradation. Similarly, arginine 4-methyl-7-coumarylamide is useful for assays of cathepsin H, another enzyme involved in proteolysis (Barrett, 1980).

  • Polymer Synthesis for Biological Applications : A study discusses the synthesis of linear amphoteric poly(amidoamino acid) L-ARGO7, which includes L-arginine, and highlights its potential biological properties, such as effective cell internalization ability combined with minimal cytotoxicity (Ferruti et al., 2014).

  • Substrate Synthesis for Protease Assays : L-Arginine-4-methylcoumaryl-7-amide and its derivatives have been synthesized for use as fluorogenic substrates in the sensitive determination of proteases like trypsin and papain (Kanaoka et al., 1977).

  • Inhibition Studies of Enzymes : Studies have investigated the inhibition of enzymes like cathepsin B using various agents, with substrates including benzyloxycarbonyl-phenylalanyl-arginine 4-methyl-7-coumarylamide (Yamamoto et al., 1984).

  • Arginine Decarboxylase Studies : Research on arginine decarboxylase from Escherichia coli, an enzyme involved in the metabolic pathway of arginine, has been conducted. This research provides insights into the enzyme's specificity and inhibition (Blethen et al., 1968).

  • Protein Arginine Methylation : Arginine methylation, a common post-translational modification, has been extensively studied. This modification plays key roles in various cellular processes like transcription and DNA damage signaling (Blanc & Richard, 2017).

  • Molecular Imprinted Polymer Membrane : A study on molecularly imprinted polymer membranes for the optical resolution of α-amino acids, including arginine, highlights the use of arginine-based polymers in separation processes (Ingole et al., 2016).

  • Arginine Metabolism and Chronic Disease States : Research has been conducted on the metabolic pathways of arginine and their roles in health and disease, particularly focusing on chronic diseases and aging (Mangoni et al., 2019).

Future Directions

Protein arginine methyltransferases (PRMTs), the family of enzymes that Arginine 4-methyl-7-coumarylamide is a substrate for, are emerging as attractive therapeutic targets . Future research directions may involve exploring arginine methylation in drug discovery .

properties

IUPAC Name

(2S)-2-amino-5-(diaminomethylideneamino)-N-(4-methyl-2-oxochromen-7-yl)pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5O3/c1-9-7-14(22)24-13-8-10(4-5-11(9)13)21-15(23)12(17)3-2-6-20-16(18)19/h4-5,7-8,12H,2-3,6,17H2,1H3,(H,21,23)(H4,18,19,20)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSQPDAOJXSYJNP-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00215632
Record name Arginine 4-methyl-7-coumarylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Arginine 4-methyl-7-coumarylamide

CAS RN

65286-27-3
Record name Arginine 4-methyl-7-coumarylamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065286273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Arginine 4-methyl-7-coumarylamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00215632
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
105
Citations
AJ Barrett - Biochemical Journal, 1980 - ncbi.nlm.nih.gov
… -phenylalanyl-arginine 4-methyl-7-coumarylamide was found to be an excellent substrate for the fluorimetric assay ofcathepsin B, and arginine 4-methyl-7-coumarylamide for cathepsin …
Number of citations: 524 www.ncbi.nlm.nih.gov
SM Sebti, JE Mignano, JP Jani, S Srimatkandada… - Biochemistry, 1989 - ACS Publications
Materials and Methods Amino Acid Sequence Analysis. Rabbit lung BLM hydrolase was purified to homogeneity as described previously (Sebti et ah, 1987). The purified enzyme (…
Number of citations: 136 pubs.acs.org
BC Holwerda, JC Rogers - Plant physiology, 1992 - academic.oup.com
… Our values for Km and kcat for three substrates (arginine 4-methyl-7-coumarylamide, L-arginine,6-naphthylamide, and Na-benzoyl-L-arginine #-naphthylamide) and specific activity with …
Number of citations: 105 academic.oup.com
D Burnett, RA Stockley - Clinical science (London, England: 1979), 1985 - europepmc.org
… Cathepsin B-like activity was measured in lung secretions by using the fluorimetric substrate benzyloxycarbonyl-L-arginine-L-arginine-4-methyl-7-coumarylamide (Z-Arg-Arg-MEC). The …
Number of citations: 44 europepmc.org
K YAMAMOTO, O KAMATA, Y KATO - The Japanese Journal of …, 1984 - jstage.jst.go.jp
… The inhibition by these two agents was of a non-competitive type with benzyloxycarbonyl-phenylalanyl-arginine-4- methyl-7-coumarylamide(Z-Phe-Arg- MCA) as a substrate. The …
Number of citations: 12 www.jstage.jst.go.jp
D Burnett, J Crocker… - Journal of Cellular …, 1983 - Wiley Online Library
… these cells was studied by immunoperoxidase staining and assay of cell lysates using the fluorimetric substrate benzoyloxycarbonyl-phenylanalyl-arginine-4-methyl-7-coumarylamide. …
Number of citations: 39 onlinelibrary.wiley.com
B Walker, DT Elmore - Thrombosis research, 1984 - Elsevier
… Although N -benzyloxycarbonylglycylglycyl-L-arginine 4-methyl-7-coumarylamide (Z-Gly-Gly-Arg-Amc) (I), glutaryl-Gly-Arg-Amc (II) and Z-Gly-Gly-Arg -Val-OMe (III) were substrates, Boc-…
Number of citations: 11 www.sciencedirect.com
JD Shannon, JS Bond, SG Bradley - Archives of Biochemistry and …, 1982 - Elsevier
… The purified enzyme preparation hydrolyzed several arginine-containing synthetic substrates; benzoyl-arginine-4-methyl-7-coumarylamide was routinely used as substrate. Hemoglobin…
Number of citations: 14 www.sciencedirect.com
SG Bradley - Biological, Biochemical, and Biomedical Aspects of …, 2013 - books.google.com
… tease was 42 uM for benzoyl-arginine-4-methyl-7-coumarylamide. The enzyme was stable … was benzyloxycarbonylphenylalanyl-arginine-4-methyl-7-coumarylamide, a good substrate …
Number of citations: 0 books.google.com
I Kokkala, AB Bodine, JP Wourms - Comparative Biochemistry and …, 1993 - Elsevier
… activity (as cathepsin B) was determined according to a modification of the method of Barrett (1980) that used benzyloxycarbonylphenylalanyl-arginine 4- methyl- 7- coumarylamide (Z-…
Number of citations: 3 www.sciencedirect.com

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